1-(Methylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a unique organic compound characterized by its tetrahydropyridine ring structure and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of tetrahydropyridine derivatives with methylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of methylsulfonyl-substituted derivatives.
Scientific Research Applications
1-(Methylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial actions .
Comparison with Similar Compounds
Methylsulfonylmethane (MSM): Known for its anti-inflammatory properties and used as a dietary supplement.
Methanesulfonic acid: Used in various industrial applications, including electroplating and as a catalyst in organic synthesis
Uniqueness: 1-(Methylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is unique due to its specific tetrahydropyridine ring structure combined with a methylsulfonyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C7H11NO4S |
---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
1-methylsulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C7H11NO4S/c1-13(11,12)8-4-2-3-6(5-8)7(9)10/h3H,2,4-5H2,1H3,(H,9,10) |
InChI Key |
TWUFLFITVYKTEB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC=C(C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.